molecular formula C14H11N3O6S2 B2755222 Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681159-80-8

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No. B2755222
CAS RN: 681159-80-8
M. Wt: 381.38
InChI Key: XHYNLKKYUMOFFY-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activities

This compound is part of research efforts aimed at synthesizing novel heterocyclic systems. These efforts often target the creation of compounds with promising biological activities, including antimicrobial, anti-inflammatory, and corrosion inhibition properties. Studies have explored the reactivity of similar compounds, leading to the development of new chemical entities with potential application in treating infectious diseases, as well as in industrial processes.

  • Antimicrobial Activity : Research into derivatives of thieno[2,3-d]thiazole has shown that these compounds can exhibit significant antimicrobial activity. This is crucial for the development of new antibiotics and antiseptic agents. For instance, compounds with a furan and pyrazole scaffold have been designed as Nitrofurantoin® analogues and tested for their antibacterial properties against various bacteria, demonstrating potential as new therapeutic agents (Hassan et al., 2020).

  • Corrosion Inhibition : The compound's derivatives have been investigated for their corrosion inhibition properties, particularly in the context of industrial applications. For example, pyranpyrazole derivatives have been studied as corrosion inhibitors for mild steel, which is important for industrial pickling processes. These studies involve examining the effectiveness of these inhibitors in preventing metal corrosion, which has significant implications for extending the lifespan of metal components and structures (Dohare et al., 2017).

Chemical Synthesis and Modification

The synthesis and modification of Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate and its derivatives involve complex chemical reactions aimed at creating new compounds with enhanced properties or specific functionalities. These synthetic efforts contribute to the broader field of medicinal chemistry and materials science by providing new compounds for further evaluation and application.

  • Heterocyclic Compound Synthesis : The creation of new heterocyclic compounds involves intricate synthesis routes that can lead to the discovery of molecules with unique properties. For instance, the synthesis of thiazolo[5,4-d]pyrimidines and their evaluation for molluscicidal properties showcases the exploration of novel chemical entities that could have applications in pest control and environmental management (El-bayouki & Basyouni, 1988).

Mechanism of Action

Thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

ethyl 6-methyl-2-[(5-nitrofuran-2-carbonyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6S2/c1-3-22-13(19)10-6(2)9-12(24-10)16-14(25-9)15-11(18)7-4-5-8(23-7)17(20)21/h4-5H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNLKKYUMOFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate

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